molecular formula C13H11NO4S2 B3751254 methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751254
M. Wt: 309.4 g/mol
InChI Key: OQTOXCRHCRZCDN-UXBLZVDNSA-N
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Description

Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS RN: 299952-50-4) is a rhodanine derivative characterized by a 3-hydroxybenzylidene substituent at the C5 position of the thiazolidinone core . The compound features a conjugated system with an (E)-configuration at the C5=C bond, which influences its electronic properties and biological interactions. Its structure includes a thioxo group at C2, a ketone at C4, and a methyl acetate moiety at N2.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-18-11(16)7-14-12(17)10(20-13(14)19)6-8-3-2-4-9(15)5-8/h2-6,15H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTOXCRHCRZCDN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC(=CC=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity of the Thioxo Group (C=S)

The thioxo group participates in nucleophilic substitutions and cycloadditions :

  • Alkylation :

    • Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form 2-alkylthio derivatives .

  • Oxidation :

    • H₂O₂ or KMnO₄ oxidizes the thioxo group to sulfonic acid (–SO₃H) .

Example Reaction :

text
Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate + CH₃I → Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-(methylthio)-1,3-thiazolidin-3-yl]acetate

Ester Hydrolysis

The methyl ester undergoes acid- or base-catalyzed hydrolysis :

  • Acidic Hydrolysis (H₂SO₄/H₂O, reflux):

    • Yields [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid .

  • Basic Hydrolysis (NaOH/EtOH):

    • Forms the sodium salt, which can be protonated to the free acid .

Table 2: Hydrolysis Conditions

ReagentTemperatureTime (h)Yield (%)
25% H₂SO₄Reflux492
2M NaOH/EtOH60°C288

Reactivity of the α,β-Unsaturated Ketone

The enone system enables Michael additions and Diels-Alder reactions :

  • Michael Addition :

    • Reacts with malononitrile or ethyl cyanoacetate in ethanol/piperidine to form 1,4-adducts .

  • Cycloaddition :

    • With dienophiles (e.g., maleic anhydride), forms fused bicyclic systems .

Example :

text
This compound + Malononitrile → Spiro[indole-3,4'-thiazolidine] derivative

Functionalization of the 3-Hydroxybenzylidene Group

  • O-Alkylation :

    • Reacts with alkyl halides (e.g., CH₃I) in acetone/K₂CO₃ to form methoxy derivatives .

  • Chelation with Metal Ions :

    • The phenolic –OH and carbonyl groups bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential bioactivity .

Photochemical and Thermal Behavior

  • Photoisomerization :

    • UV irradiation (λ = 365 nm) induces E→Z isomerization .

  • Thermal Stability :

    • Decomposes above 250°C, releasing CO₂ and H₂S .

Biological Activity and Derivatives

While beyond the scope of pure chemical reactions, the compound’s bioactivity drives further functionalization:

  • Antioxidant Derivatives : Introduced via esterification of the –OH group with lipophilic chains .

  • Anticancer Analogues : Prepared by replacing the 3-hydroxy group with halogens or nitro groups .

Key Challenges and Research Gaps

  • Stereocontrol : Improved catalysts for E -selectivity in solvent-free conditions.

  • Green Chemistry : Use of ionic liquids or biocatalysts for hydrolysis .

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical properties of rhodanine derivatives are highly dependent on substituents at the C5 benzylidene position. Key analogues and their substituent effects are summarized below:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name & Substituent Molecular Formula Molecular Weight Key Spectral Data (IR, UV) Melting Point (°C) Reference
Target Compound: 3-Hydroxybenzylidene C₁₃H₁₁NO₄S₂ 317.36 IR: 3330 cm⁻¹ (OH), 1704 cm⁻¹ (C=O) Not reported
4-Hydroxy-3-methoxybenzylidene (e.g., 3d) C₁₅H₁₅NO₆S₂ 369.40 IR: 1622 cm⁻¹ (C=O), 1299 cm⁻¹ (C=S) 217–219
2-Chlorobenzylidene C₁₂H₇ClNO₃S₂ 312.76 IR: 758 cm⁻¹ (C=S) Not reported
4-Chlorobenzylidene (e.g., 307538-76-7) C₁₃H₁₀ClNO₃S₂ 327.80 UV: λmax ~388 nm Not reported
2,3-Dibromo-5-ethoxy-4-hydroxybenzyl (drug candidate) C₁₄H₁₄Br₂NO₅S₂ 529.11 Docking binding energy: -5.7 kcal/mol Not reported

Key Observations :

  • Hydroxy vs. Methoxy Groups : The 4-hydroxy-3-methoxy analogue (3d) exhibits a higher molecular weight and distinct IR peaks (e.g., 1368 cm⁻¹ for -CH3), suggesting enhanced lipophilicity compared to the target compound’s 3-hydroxy group .
  • The dibromo-ethoxy derivative demonstrates strong protein-binding affinity (-5.7 kcal/mol), likely due to halogen bonding and steric effects .
Antimicrobial Activity
  • The dibromo-ethoxy derivative () inhibits the Beta sliding clamp protein in Xanthomonas oryzae (binding energy: -5.7 kcal/mol), disrupting DNA replication. This highlights the importance of halogen and ether groups in antimicrobial targeting .
  • In contrast, the target compound’s 3-hydroxy group may favor antioxidant or anti-inflammatory activity, though direct evidence is lacking.
Enzyme Inhibition
  • Rhodanine-3-acetamide derivatives () show that electron-withdrawing groups (e.g., Cl, OCH₃) enhance aldose reductase inhibition by stabilizing ligand-enzyme interactions.
Antiproliferative Activity
  • Pyrazine-substituted analogues () exhibit moderate antiproliferative activity (HPLC purity >98%), with UV λmax at 388 nm indicating strong conjugation, a feature shared with the target compound .

Biological Activity

Methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C17H19NO4SC_{17}H_{19}NO_4S and features a thiazolidinone ring structure, which is often associated with various pharmacological activities. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity of the final product .

Biological Activities

1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro tests have shown its effectiveness against several cancer cell lines, including:

Cell Line IC50 (μM)
Huh7 (liver cancer)< 10
Caco2 (colorectal)< 10
HCT116 (colorectal)< 10
PC3 (prostate)< 10
MDA-MB 231 (breast)< 10

The compound's mechanism appears to involve apoptosis induction through both extrinsic and intrinsic pathways, leading to cell cycle arrest and subsequent cell death .

2. Antimicrobial Properties
In addition to its anticancer effects, this compound has also been studied for its antimicrobial activity. Preliminary results suggest it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in treating infectious diseases .

The biological activity of this compound is believed to stem from its interaction with multiple molecular targets:

  • Enzyme Inhibition : The thiazolidinone structure allows for the inhibition of specific enzymes involved in cancer progression and microbial resistance.
  • Signal Modulation : The compound may modulate key signaling pathways that regulate cell proliferation and apoptosis.
  • Receptor Interaction : It can interact with cellular receptors, influencing various biological processes.

Case Studies and Research Findings

Several studies have documented the effects of this compound on cancer cells:

  • Study on Hepatocellular Carcinoma : This study demonstrated that the compound significantly reduced cell viability in Huh7 cells with an IC50 value of less than 10 μM.
  • Colorectal Cancer Research : In Caco2 and HCT116 cells, the compound exhibited strong antiproliferative effects, suggesting potential use in colorectal cancer therapies.

Q & A

Q. What synthetic methodologies are most effective for preparing methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate?

The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:

  • Reacting rhodanine derivatives with 3-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ or NaOAc in aqueous or acetic acid media).
  • Refluxing for 12–24 hours to facilitate imine formation and cyclization .
  • Purification via recrystallization using methanol or ethanol . Yield optimization often requires adjusting stoichiometry (1:1 molar ratio of aldehyde to rhodanine) and catalyst loadings .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural validation employs:

  • X-ray crystallography : Resolves stereochemistry (e.g., E/Z configuration) and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., thioxo group at δ ~170 ppm in ¹³C NMR, methoxy protons at δ ~3.8 ppm) .
  • HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

  • Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests to quantify free radical neutralization .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence bioactivity?

  • Electron-donating groups (e.g., –OH, –OCH₃ at the meta or para positions) enhance antioxidant and antimicrobial activity by stabilizing radical intermediates .
  • Steric effects : Bulky substituents (e.g., –I, –Br) may reduce binding affinity to bacterial enzymes like DNA gyrase .
  • Comparative studies show that 3-hydroxy substitution (as in the target compound) improves solubility and bioavailability over non-polar analogs .

Q. What mechanistic insights explain its antimicrobial activity?

Proposed mechanisms include:

  • Enzyme inhibition : Thioxo groups chelate metal ions in bacterial enzymes (e.g., topoisomerase IV), disrupting DNA replication .
  • Membrane disruption : Hydrophobic interactions with lipid bilayers increase membrane permeability, as observed in fluorescence-based leakage assays .
  • Synergy studies with β-lactam antibiotics suggest efflux pump inhibition in resistant strains .

Q. How can computational methods aid in optimizing its pharmacokinetic properties?

  • Molecular docking : Predicts binding modes to targets like PPAR-γ (for antidiabetic activity) or COX-2 (anti-inflammatory) .
  • ADMET prediction : Tools like SwissADME assess logP (~2.5), bioavailability (Lipinski’s rule compliance), and CYP450 metabolism .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic modifications .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Crystallographic studies : Confirm stereochemical purity, as impurities in E/Z ratios can skew results .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization or oxidation products .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical for thiazolidinones) .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Catalyst screening : Transition metals (e.g., ZnCl₂) or ionic liquids enhance reaction rates and selectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve aldehyde solubility and reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) and improves yield by 15–20% .

Q. How to analyze intermolecular interactions in its crystal structure?

  • Hydrogen bonding : Identify O–H⋯O/S and C–H⋯O motifs using Mercury software (e.g., bond distances <3.0 Å) .
  • π-π interactions : Measure centroid distances between aromatic/thiazolidinone rings (typically 3.5–4.0 Å) .
  • Disorder modeling : Refine occupancy ratios for solvent molecules (e.g., methanol) using SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
methyl [(5E)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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